molecular formula C11H21N3O2 B5778966 N1-Tert-butylpiperidine-1,4-dicarboxamide

N1-Tert-butylpiperidine-1,4-dicarboxamide

Cat. No.: B5778966
M. Wt: 227.30 g/mol
InChI Key: DLOCQMNVOJUEFC-UHFFFAOYSA-N
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Description

N1-Tert-butylpiperidine-1,4-dicarboxamide is a synthetic organic compound with the molecular formula C11H21N3O2 and a monoisotopic mass of 227.1634 . This dicarboxamide derivative, which features a piperidine ring core, is primarily utilized in the construction of fragment libraries for nuclear magnetic resonance (NMR)-based screening in early-stage drug discovery . The quality of such fragment libraries is critical for identifying promising lead compounds, and this molecule serves as a valuable building block in medicinal chemistry and hit identification programs . While its precise mechanism of action is application-dependent, related piperidine-carboxamide compounds have been investigated for their biological activity, underscoring the relevance of this chemical scaffold in pharmaceutical research . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N-tert-butylpiperidine-1,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-11(2,3)13-10(16)14-6-4-8(5-7-14)9(12)15/h8H,4-7H2,1-3H3,(H2,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOCQMNVOJUEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N1 Tert Butylpiperidine 1,4 Dicarboxamide

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of N1-tert-butylpiperidine-1,4-dicarboxamide allows for the logical disassembly of the molecule into simpler, more readily available starting materials. This process helps in identifying the key bond formations and devising a forward synthetic plan.

Analysis of key bonds for formation (e.g., C-N, C-C, amide linkages).

The primary strategic disconnections for this compound involve the amide bonds and the C-N bond of the tert-butyl group. The two amide linkages at the C4 position can be disconnected through a C(O)-N bond cleavage, leading back to a piperidine-1,4-dicarboxylic acid derivative and ammonia (B1221849) or an ammonia equivalent. Subsequently, the C-N bond between the piperidine (B6355638) nitrogen and the tert-butyl group can be disconnected. This leads to a piperidine-4-carboxamide precursor and a tert-butyl source.

Identification of precursor molecules and commercially available synthons.

Based on the retrosynthetic analysis, several key precursor molecules can be identified. A primary synthon is a piperidine-4-carboxylic acid derivative. Isonipecotic acid (piperidine-4-carboxylic acid) is a commercially available and common starting material for such syntheses. For the dicarboxamide functionality, this would conceptually lead back to a piperidine-1,4-dicarboxylic acid derivative. The tert-butyl group can be introduced from a tert-butyl halide or via other specialized reagents.

Classical and Contemporary Synthetic Routes to the Core Scaffold

The forward synthesis of this compound can be approached through several routes, focusing on the formation of the piperidine ring, the installation of the amide groups, and the introduction of the N1-tert-butyl moiety.

Step-by-step synthetic sequences for piperidine ring formation.

While the piperidine ring is often sourced from commercially available starting materials like isonipecotic acid, its de novo synthesis can be achieved through various methods, such as the catalytic hydrogenation of pyridine (B92270) derivatives. For instance, a suitably substituted pyridine could be reduced to the corresponding piperidine, although for this specific target, starting with a pre-formed piperidine ring is more efficient.

Amide coupling methodologies for dicarboxamide synthesis.

The formation of the dicarboxamide from a piperidine-1,4-dicarboxylic acid precursor is a critical step. This transformation can be achieved using a variety of amide coupling reagents. A general procedure involves activating the carboxylic acid groups, followed by the addition of an amine source.

For instance, a precursor such as 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid can be used. The carboxylic acid at C4 is first converted to an amide. Subsequently, the Boc protecting group on the nitrogen is removed, and the resulting secondary amine can be acylated to form the second amide.

A common method for amide bond formation involves the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (B28879) (DMAP). beilstein-journals.org The carboxylic acid is activated by EDC, and subsequent reaction with an amine yields the amide.

To create the dicarboxamide, a plausible route would start with a piperidine-4-carboxylic acid. The nitrogen would first be protected, for example, with a Boc group. The carboxylic acid at C4 would then be converted to a primary amide. Following this, the Boc group would be removed, and the piperidine nitrogen would be acylated to install the second amide group.

Introduction of the N1-tert-butyl moiety.

The introduction of the sterically bulky tert-butyl group onto the piperidine nitrogen can be challenging. A direct alkylation of the piperidine nitrogen with a tert-butyl halide is often inefficient due to competing elimination reactions.

A more effective, albeit indirect, method involves the use of a protecting group strategy. For example, the piperidine nitrogen can be protected with a group like Boc. After manipulation of the C4 substituent to the desired amide, the Boc group is removed under acidic conditions, often using trifluoroacetic acid (TFA). beilstein-journals.org The resulting secondary amine can then be subjected to conditions that introduce the tert-butyl group.

An alternative and potentially efficient method for generating the N-tert-butyl group involves the reaction of a dimethyliminium salt with methylmagnesium chloride. researchgate.net This approach could be adapted to a piperidine precursor to install the tert-butyl group in high yield. researchgate.net

A plausible synthetic sequence could therefore be:

Start with isonipecotic acid.

Protect the piperidine nitrogen with a Boc group to give 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.

Convert the C4-carboxylic acid to a primary carboxamide using standard amide coupling conditions.

Remove the Boc protecting group with an acid like TFA.

Introduce the N1-tert-butyl group via a method such as the reaction with a tert-butyl source or through the iminium salt route.

Finally, acylate the N1-tertiary amine to form the dicarboxamide, though this step would be forming a tertiary amide which might require specific conditions. A more likely route would be to introduce the N1-tert-butyl group first, and then form the amide at C4.

A more direct route would be to start with N-tert-butyl-piperidine-4-carboxylic acid, if available, and then convert the carboxylic acid to the primary amide.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound, which involves the formation of two amide bonds, is highly dependent on the careful optimization of various reaction parameters. A plausible and common synthetic route involves the coupling of a piperidine-1,4-dicarboxylic acid derivative with tert-butylamine. The optimization of this amide bond formation is crucial for maximizing yield and purity.

The choice of solvent plays a critical role in amide coupling reactions, influencing reactant solubility, reaction rates, and the stability of intermediates. For the synthesis of amide derivatives, various solvents are typically investigated to find the optimal medium. In the context of amide couplings using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), acetonitrile (B52724) (CH3CN) and dichloromethane (B109758) (CH2Cl2) have been shown to be effective. nih.gov For instance, a study on the coupling of various amines and carboxylic acids demonstrated that acetonitrile often provides the best results, with dichloromethane being a viable alternative. nih.gov

The use of aqueous media, particularly with micelle-forming surfactants, has also been explored as a green chemistry approach. These systems can accelerate reaction rates and simplify purification, as the desired amide product often precipitates from the aqueous phase. louisville.edu However, the presence of water can also be detrimental in some coupling reactions, as it can lead to the hydrolysis of activated intermediates, thus reducing the yield. researchgate.net Therefore, the selection of an appropriate solvent system must balance the requirements of reactant solubility, reaction efficiency, and the sensitivity of the reagents to protic environments.

Table 1: Effect of Solvent on a Representative Amide Coupling Reaction

EntrySolventYield (%)Reference
1Acetonitrile (CH3CN)72 nih.gov
2Dichloromethane (CH2Cl2)Comparable to CH3CN nih.gov
3Dimethylformamide (DMF)Lower yields, messy TLC reddit.com
4Aqueous (micellar)High, with precipitation louisville.edu
Data presented is for analogous amide coupling reactions and serves to illustrate general solvent effects.

The formation of the amide bond in this compound typically requires a coupling agent or catalyst to activate the carboxylic acid functionality. Common choices include carbodiimides like EDC, often used in conjunction with additives such as HOBt or 4-dimethylaminopyridine (DMAP). nih.govresearchgate.net The selection of the coupling agent and any additives, along with their stoichiometric loading, is critical for achieving high yields and minimizing side reactions.

For example, in the synthesis of various amide derivatives, it was found that using 1 equivalent of EDC and 1 equivalent of DMAP with a catalytic amount (0.1 equivalents) of HOBt provided the best results for coupling electron-deficient amines. nih.gov The role of DMAP is believed to be that of an acyl transfer agent, forming a highly reactive acyl-iminium intermediate. nih.gov In other systems, catalyst loading for related transformations, such as the synthesis of piperidines via reductive amination, has been optimized to be around 0.4 g of catalyst per 0.5 g of substrate. researchgate.net For palladium-catalyzed reactions on related heterocyclic systems, catalyst loading can be a significant factor, with optimizations often exploring ranges from 10 mol% down to lower percentages, sometimes in combination with co-catalysts or additives to improve efficiency. rsc.org

Table 2: Influence of Catalyst/Additive Loading on Amide Bond Formation

EntryCoupling SystemLoading (equivalents)Yield (%)Reference
1EDC/HOBt/DIPEA1 / 1 / 5Trace nih.gov
2EDC/DMAP/HOBt1 / 0.1 / 0.138 nih.gov
3EDC/DMAP/HOBt1 / 1 / 0.172 nih.gov
Data is based on the optimization of a model amide coupling reaction and illustrates the importance of reagent stoichiometry.

Reaction temperature is a key parameter that can significantly influence the rate and outcome of the synthesis of this compound. For many amide coupling reactions, room temperature is sufficient. However, for less reactive substrates, such as electron-deficient amines or sterically hindered carboxylic acids, elevated temperatures may be necessary to drive the reaction to completion. nih.gov For instance, in the coupling of a thiazole (B1198619) carboxylic acid, increasing the temperature from room temperature to 60 °C resulted in a slight improvement in the yield. nih.gov In another study on the N-amidation of cinnamic acid, the yield was found to increase with temperature up to 60 °C, but decreased at reflux temperatures. analis.com.my

Pressure is less commonly a critical parameter for amide bond formation in solution phase, which is typically carried out at atmospheric pressure. However, in related synthetic steps that might be used to prepare the piperidine core, such as catalytic hydrogenation of a pyridine precursor, pressure can be a crucial variable. nih.gov

Table 3: Effect of Temperature on Amide Synthesis Yield

EntrySubstratesTemperature (°C)Yield (%)Reference
1Thiazole carboxylic acid + aniline (B41778) derivativeRoom Temp58 nih.gov
2Thiazole carboxylic acid + aniline derivative6061 nih.gov
3Cinnamic acid + p-anisidineRoom TempLow analis.com.my
4Cinnamic acid + p-anisidine6070.0 analis.com.my
5Cinnamic acid + p-anisidineReflux69.5 analis.com.my
Data is from studies on analogous amide syntheses and highlights the general trend of temperature effects.

The duration of the reaction is another important factor to optimize. Reactions are typically monitored to determine the point of completion, avoiding unnecessarily long reaction times which can lead to the formation of byproducts. A common laboratory technique for monitoring reaction progress is Thin Layer Chromatography (TLC), which can quickly indicate the consumption of starting materials and the formation of the product. reddit.com

For more detailed kinetic analysis and to gain a deeper understanding of the reaction, techniques such as Proton NMR (1H NMR) spectroscopy can be employed to quantitatively track the formation of the product over time. nih.gov More advanced, non-contact methods are also being developed, such as using camera-enabled colorimetric monitoring for reactions that involve a color change. researchgate.net The optimal reaction time for amide couplings can vary widely, from a few hours to 48 hours or more, depending on the specific substrates and conditions used. nih.gov

Exploration of Alternative Synthetic Approaches

While the stepwise formation of the two amide bonds is a standard approach, alternative strategies such as multi-component reactions (MCRs) offer the potential for more efficient synthesis of complex molecules like this compound.

Multi-component reactions, where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are a powerful tool in modern organic synthesis. scispace.comsemanticscholar.org For the synthesis of piperidine derivatives, several MCRs have been developed. These reactions typically assemble the piperidine ring itself from simpler acyclic precursors. For example, a one-pot condensation of an aldehyde, an amine, and a β-ketoester can yield highly substituted piperidines. scispace.com

While a direct MCR to form this compound is not readily found in the literature, it is conceivable that a multi-component strategy could be designed to construct a piperidine ring that is already functionalized at the 1 and 4 positions, which could then be converted to the final dicarboxamide. An example of an MCR that generates a 1,4-disubstituted piperidine library is the Ugi four-component reaction. researchgate.net Such approaches offer advantages in terms of step economy and the rapid generation of molecular diversity. The development of a specific MCR for this compound would represent a significant advancement in its synthesis.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of piperidine derivatives aims to reduce the environmental impact by utilizing eco-friendly materials and methods. researchgate.netunibo.it While specific green synthesis protocols for this compound are not extensively documented, general strategies for related structures can be extrapolated.

Key green chemistry considerations for the synthesis of piperidine-based compounds include the use of safer solvents, reduction of waste, and improved atom economy. For instance, in the synthesis of N-substituted piperidones, a key precursor to compounds like this compound, green approaches have been developed to replace traditional methods like the Dieckmann condensation, which often involve hazardous reagents and conditions. researchgate.net

One potential green approach could involve a one-pot, three-component condensation reaction in water, a benign solvent, which has been successfully used for the synthesis of other highly substituted piperidines. unibo.it Such a method would significantly reduce the use of volatile organic compounds and simplify purification processes.

Another principle of green chemistry is the use of catalytic reactions. The hydrogenation of substituted pyridines to form the piperidine core, a key step in the synthesis of this compound, can be achieved using heterogeneous catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or rhodium on carbon (Rh/C). These catalysts can often be recovered and reused, minimizing waste. researchgate.net

The following table summarizes some green chemistry approaches that could be applicable to the synthesis of this compound and its precursors.

Green Chemistry PrinciplePotential Application in SynthesisReference
Use of Safer SolventsOne-pot synthesis in water unibo.it
CatalysisHeterogeneous catalytic hydrogenation of pyridine precursors researchgate.net
Atom EconomyMulti-component reactions to build the piperidine core unibo.it
Waste ReductionUse of recyclable catalysts researchgate.net

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering advantages such as enhanced safety, better process control, and potential for automation. acs.orgmdpi.comnih.govmdpi.com The application of continuous flow to the synthesis of this compound could offer significant benefits.

A key step in the synthesis, the hydrogenation of a corresponding pyridine precursor, has been successfully translated to a continuous flow process. Using a flow hydrogenation device with in-situ hydrogen generation and packed catalyst cartridges, substituted pyridines can be converted to piperidines in high yields with short reaction times. researchgate.net This methodology avoids the handling of large quantities of hydrogen gas and allows for precise control over reaction parameters such as pressure and temperature.

Furthermore, a continuous flow protocol for the highly diastereoselective synthesis of α-chiral piperidines has been developed, which could be adapted for the synthesis of chiral derivatives of this compound. acs.org This method utilizes readily available starting materials and provides the desired products in high yields and excellent diastereoselectivity within minutes. acs.org

The table below outlines potential continuous flow applications for the synthesis of the target compound.

Synthetic StepPotential Continuous Flow ApproachAdvantagesReference
Piperidine Ring FormationContinuous flow hydrogenation of a pyridine precursorEnhanced safety, precise control, high throughput researchgate.net
Chiral Piperidine SynthesisDiastereoselective continuous flow protocol with Grignard reagentsRapid reaction times, high yield and diastereoselectivity acs.org
Amide FormationContinuous flow amide couplingImproved mixing, rapid optimization mdpi.comnih.gov

Derivatization and Functionalization Strategies

The derivatization of the this compound scaffold is crucial for exploring its structure-activity relationship (SAR) and developing new chemical entities with desired properties.

Introduction of Diverse Substituents at Various Positions (e.g., C3, C4 of piperidine)

For instance, regioselective Dieckmann cyclizations have been used to prepare substituted piperidine-2,4-diones, which could serve as precursors for C4-substituted piperidine-1,4-dicarboxamides. Recent advances have also enabled the direct C-H functionalization of piperidines at the C3 and C4 positions, offering a more direct route to derivatization.

Functional Group Interconversions (FGIs) for Scaffold Diversification

Functional group interconversions are essential for diversifying the this compound scaffold. A wide range of FGI reactions can be envisioned to modify the initial structure. For example, a carboxylic acid group, if present on the scaffold, could be converted to an amide, ester, or alcohol. ub.eduorganic-chemistry.orgimperial.ac.ukorganic-chemistry.orgvanderbilt.edu

The amide groups in this compound itself could potentially undergo transformations. For example, dehydration of the primary amide at the C4 position would yield a nitrile, which can be a versatile synthetic handle for further modifications. vanderbilt.edu

The following table presents some potential functional group interconversions on the piperidine scaffold.

Initial Functional GroupTarget Functional GroupPotential Reagents and ConditionsReference
Carboxylic AcidAmideAmine, Coupling agent (e.g., HATU, HOBt) organic-chemistry.org
Carboxylic AcidEsterAlcohol, Acid catalyst or coupling agent vanderbilt.edu
AmideNitrileDehydrating agent (e.g., POCl₃, SOCl₂) vanderbilt.edu
KetoneAlcoholReducing agent (e.g., NaBH₄) imperial.ac.uk
AlcoholAlkyl Halidee.g., SOCl₂, PBr₃ ub.eduvanderbilt.edu

Stereoselective Synthesis of Chiral Derivatives (if applicable)

The introduction of chirality into the this compound scaffold can be critical for its biological activity. Several stereoselective methods for the synthesis of substituted piperidines have been reported. acs.orgresearchgate.netresearchgate.net

A modular and stereoselective synthesis of substituted piperidin-4-ols has been developed, which could be a pathway to chiral precursors for this compound. This method relies on a gold-catalyzed cyclization followed by a chemoselective reduction.

Furthermore, as mentioned earlier, a continuous flow protocol for the highly diastereoselective synthesis of α-chiral piperidines has been established. acs.org This approach could be directly applied to generate enantiomerically enriched derivatives of the target compound.

Bioorthogonal Conjugation Strategies for Probe Development

Bioorthogonal chemistry allows for the specific labeling of biomolecules in living systems. nih.govnih.govresearchgate.netresearchgate.net While there is no direct evidence of this compound being used as a bioorthogonal probe, the piperidine scaffold can be functionalized with reactive handles suitable for such applications.

For instance, the introduction of a strained alkene or alkyne onto the piperidine ring would allow for reaction with tetrazines or azides, respectively, via bioorthogonal click chemistry. The development of such probes would require the synthesis of appropriately functionalized derivatives of this compound. Research in the field of bioorthogonal chemistry is continuously expanding, and the development of new reactive pairs could open up possibilities for the use of piperidine-based scaffolds in this area. nih.govresearchgate.net

Mechanistic Investigations of Key Synthetic Reactions

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and controlling stereochemistry. The formation of the two amide bonds at the N1 and C4 positions of the piperidine ring are the key transformations. The general principle of amide bond formation involves the reaction of an activated carboxylic acid with an amine. researchgate.net

The synthesis of this compound would likely proceed through a stepwise acylation of a piperidine-4-carboxamide precursor. The fundamental mechanism of amide bond formation from a carboxylic acid derivative, such as an acid chloride, and an amine involves a nucleophilic acyl substitution. The reaction proceeds through a tetrahedral intermediate.

In the context of forming the N1-amide bond, the piperidine nitrogen of a 4-carboxamidopiperidine derivative would act as the nucleophile, attacking the carbonyl carbon of an activated tert-butyl carboxamide precursor (e.g., tert-butylacetyl chloride or an anhydride). The initial nucleophilic attack forms a zwitterionic tetrahedral intermediate. acs.orgyoutube.com The stability and subsequent collapse of this intermediate are key to the reaction's progress. The leaving group's ability to depart influences the reaction rate. For acid chlorides, the chloride ion is an excellent leaving group. youtube.com

Similarly, for the formation of the C4-carboxamide, a piperidine-1-carboxylate with a C4-amine could be acylated. However, the synthesis is more commonly approached by first establishing the C4-carboxamide and then functionalizing the N1 position.

In related systems, such as the one-pot synthesis of piperidines from halogenated amides, the reaction proceeds through a nitrilium ion intermediate which is subsequently reduced to an imine ion before intramolecular cyclization. mdpi.com While a different synthetic route, it highlights the types of reactive intermediates that can be involved in piperidine ring formation and functionalization.

Studies on the intramolecular carboamination of unactivated olefins to form piperidines have utilized radical trapping experiments with TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to probe the existence of carbon radical intermediates. nih.gov Such techniques could be hypothetically applied to investigate potential radical-based side reactions in the synthesis of this compound under certain conditions.

Furthermore, isotopic labeling studies, for instance using ¹⁵N-labeled amines, can be a powerful tool to trace the reaction pathway and confirm the proposed mechanism, as demonstrated in studies of reactions involving amidines. acs.org

Kinetic studies provide quantitative data on reaction rates, which can help to elucidate the reaction mechanism, including the rate-determining step. For the synthesis of this compound, kinetic analysis would likely focus on the rates of the two separate amidation reactions.

A study on the reaction of benzene-1,4-dicarboxamide with methylmalonyl dichloride demonstrated sequential product formation, where a mono-substituted product was formed first, followed by the di-substituted product at a slower rate. mdpi.com This suggests that the introduction of the first functional group can deactivate the molecule towards the second reaction. A similar effect might be observed in the synthesis of a piperidine-1,4-dicarboxamide (B2901976). The electron-withdrawing nature of the newly formed N1-carboxamide group could decrease the nucleophilicity of the C4-amine (or vice versa), making the second amide bond formation slower than the first.

The table below outlines a hypothetical kinetic study design for the N1-acylation step.

Parameter Description Methodology Expected Outcome
Reaction Rate The rate of disappearance of reactants and appearance of product.Monitoring concentrations via HPLC at various time points.Determination of the initial reaction rate.
Order of Reaction The power to which the concentration of a reactant is raised in the rate law.Method of initial rates, varying the concentration of one reactant while keeping others constant.Elucidation of the rate law, e.g., Rate = k[piperidine-4-carboxamide][tert-butyl acylating agent].
Rate Constant (k) The proportionality constant in the rate law.Calculated from the experimental rate data and the determined rate law.A quantitative measure of the reaction speed at a given temperature.
Activation Energy (Ea) The minimum energy required for the reaction to occur.Arrhenius plot, by measuring the rate constant at different temperatures.Insight into the temperature sensitivity of the reaction and the energy of the transition state.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms by modeling the structures and energies of reactants, intermediates, transition states, and products. acs.orgmdpi.com

For the synthesis of this compound, computational modeling could be employed to:

Model Transition States: The geometry and energy of the transition states for the nucleophilic attack of the piperidine nitrogen on the acylating agent can be calculated. This would provide insights into the steric and electronic factors governing the reaction. For example, the bulky tert-butyl group might influence the approach trajectory of the nucleophile.

Investigate Conformational Effects: The piperidine ring exists in a chair conformation. Computational models can determine the preferred conformation of the starting materials and products, and how this influences reactivity. For instance, whether the substituents are in axial or equatorial positions can impact the steric hindrance around the reactive sites. whiterose.ac.uk

Simulate Solvent Effects: The reaction solvent can significantly influence the reaction rate and mechanism. Computational models can include solvent effects, either implicitly (as a continuum) or explicitly (by including individual solvent molecules), to provide a more accurate picture of the reaction in solution.

In silico analysis of related piperidine carboxamide derivatives has been used to predict their binding to biological targets, which involves molecular dynamics simulations and conformational analysis. nih.govdntb.gov.uanih.gov These same techniques could be applied to study the conformational dynamics of this compound and its synthetic intermediates.

The following table summarizes potential computational investigations for the synthesis of this compound.

Computational Method Objective Information Gained
Density Functional Theory (DFT) To calculate the geometries and energies of reactants, intermediates, and transition states.Reaction energy profile, activation energy barriers, and the structure of transition states. acs.orgmdpi.com
Molecular Dynamics (MD) Simulations To simulate the dynamic behavior of the molecule over time in a solvent.Preferred conformations, intramolecular hydrogen bonding possibilities, and solvent interactions. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) To correlate structural properties with reactivity for a series of related compounds.Predictive models for reaction rates or yields based on substituent effects. dntb.gov.ua

While specific mechanistic studies on this compound are not extensively reported in the literature, the principles derived from studies of similar piperidine and dicarboxamide systems provide a strong foundation for understanding its synthetic transformations.

Advanced Structural Characterization and Conformational Analysis in Research

High-Resolution Spectroscopic Techniques for Nuanced Structural Elucidation

Spectroscopic methods are fundamental to molecular characterization, probing the interactions of molecules with electromagnetic radiation to reveal detailed information about connectivity, functional groups, and electronic environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For N1-tert-butylpiperidine-1,4-dicarboxamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be essential for unambiguous assignment of all proton and carbon signals.

Structural Confirmation and Dynamics: The ¹H NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring, the tert-butyl group, and the two amide N-H protons. The tert-butyl group would present as a sharp singlet, integrating to nine protons, likely in the 1.3-1.5 ppm range. The piperidine ring protons would appear as a series of complex multiplets. The N-H proton of the secondary amide at the C4 position would likely appear as a broad singlet or a doublet, depending on solvent and coupling to the adjacent C4 proton.

The ¹³C NMR spectrum would provide complementary information, showing distinct resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the piperidine ring, and the two carbonyl carbons of the amide groups. rsc.org The carbonyl carbons would be expected to resonate in the downfield region, typically around 160-175 ppm.

Conformational Dynamics: The piperidine ring exists in a dynamic equilibrium between chair conformations. wikipedia.org Furthermore, rotation around the C-N amide bonds is restricted due to their partial double-bond character, which can lead to the observation of multiple conformers (rotamers) at room temperature, resulting in broadened or duplicated NMR signals. nih.gov Temperature-dependent NMR studies could be employed to investigate these dynamic processes, potentially allowing for the calculation of the energy barriers for ring inversion and amide bond rotation. acs.org

Illustrative NMR Data for Analogous Structures The following table presents expected chemical shift ranges for this compound, based on data from similar N-tert-butyl piperidine and amide-containing structures. rsc.orguva.nlrsc.orgresearchgate.net

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
tert-Butyl (CH₃)~1.4~28
tert-Butyl (Quaternary C)-~50-60
Piperidine Ring (CH, CH₂)1.5 - 4.025 - 55
C=O (N1-amide)-165 - 175
C=O (C4-amide)-165 - 175
N-H (C4-amide)6.0 - 8.0-

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule. For this compound (C₁₀H₁₉N₃O₂), HRMS would measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), allowing for the unambiguous confirmation of its molecular formula.

Fragmentation Pattern Analysis: Mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, provides structural information through the analysis of fragmentation patterns. In both Electron Ionization (EI) and Electrospray Ionization (ESI), amides frequently undergo cleavage of the N-CO bond. nih.govrsc.org For this compound, the following fragmentation pathways would be anticipated:

α-Cleavage: The most common fragmentation for piperidines involves the loss of a substituent adjacent to the nitrogen, which would be less likely here due to the amide functionality. nih.govmiamioh.edu

Amide Bond Cleavage: The primary fragmentation would likely involve the cleavage of one or both amide bonds. Cleavage at the N1-position could result in the loss of the tert-butyl group or the entire N1-carboxamide fragment. Cleavage at the C4-position would lead to the loss of the primary amide group (-CONH₂). nih.govrsc.org

Ring Fragmentation: The piperidine ring itself can undergo characteristic fragmentation, often involving the loss of ethylene (B1197577) or other small neutral molecules after initial ring-opening.

Illustrative Fragmentation Data for Piperidine Amides Based on studies of piperine (B192125) and other piperidine amides, a characteristic fragmentation is the cleavage of the amide bond, leading to the formation of a stable acylium ion. nih.govrsc.orgresearchgate.net

Precursor Ion [M+H]⁺ Plausible Fragment Ion (m/z) Plausible Neutral Loss Interpretation
214.1550157.1022C₄H₉NLoss of tert-butylamine
214.1550170.1441NH₃Loss of ammonia (B1221849) from C4-amide
214.155057.0704C₅H₈N₂O₂Formation of tert-butyl cation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups. semanticscholar.org

For this compound, these techniques would confirm the presence of the key functional groups:

N-H Vibrations: The secondary amide at the C4-position would exhibit a characteristic N-H stretching vibration in the IR spectrum, typically in the range of 3200-3400 cm⁻¹. The corresponding N-H bending vibration (Amide II band) would appear around 1550-1640 cm⁻¹.

C=O Vibrations: The carbonyl (C=O) stretching vibrations (Amide I band) are very strong in the IR spectrum and would likely appear between 1630 and 1680 cm⁻¹. It is possible that the two different amide carbonyls (one tertiary, one primary) would give rise to two distinct or overlapping bands.

C-H Vibrations: C-H stretching vibrations from the aliphatic piperidine ring and the tert-butyl group would be observed in the 2850-3000 cm⁻¹ region. cdnsciencepub.com

tert-Butyl Group Vibrations: The tert-butyl group has characteristic bending vibrations that can be observed, often near 1365 cm⁻¹ and 1390 cm⁻¹ (a characteristic doublet). nih.govresearchgate.net

C-N Vibrations: C-N stretching vibrations would be found in the fingerprint region of the spectrum, typically between 1000 and 1350 cm⁻¹.

Illustrative Vibrational Frequencies The table below summarizes the expected key vibrational frequencies based on studies of similar functional groups. researchgate.netresearchgate.netresearchgate.net

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Typical IR Intensity Typical Raman Intensity
Secondary Amide (R-CO-NH-R')N-H Stretch3200 - 3400Medium-StrongMedium
Amide CarbonylC=O Stretch (Amide I)1630 - 1680StrongMedium-Strong
Secondary AmideN-H Bend (Amide II)1550 - 1640Medium-StrongWeak
Aliphatic C-HC-H Stretch2850 - 3000Medium-StrongStrong
tert-ButylC-H Bend (Umbrella)~1365StrongWeak

X-ray Crystallography and Solid-State Structural Investigations

While spectroscopic methods provide data on averaged structures in solution or bulk material, X-ray crystallography offers an unparalleled, precise picture of the molecule's three-dimensional structure in the solid state.

Obtaining a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction, yielding definitive information on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles for the entire molecule. researchgate.net

Conformation: The exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation (axial/equatorial) of the N1- and C4-carboxamide substituents would be determined. researchgate.netrsc.org It is highly probable that the piperidine ring would adopt a chair conformation to minimize steric strain.

Intermolecular Interactions: The crystal packing would reveal the network of intermolecular forces, primarily hydrogen bonds, that hold the molecules together in the crystal lattice. The primary amide (-CONH₂) and the secondary amide group provide both hydrogen bond donors (N-H) and acceptors (C=O), suggesting that a robust hydrogen-bonding network would be a key feature of the solid-state structure. mdpi.com

Polymorphism: Many organic molecules can crystallize in multiple different crystal forms, a phenomenon known as polymorphism. These different polymorphs can have distinct physical properties. Given the conformational flexibility of the piperidine ring and the potential for different hydrogen bonding patterns, it is plausible that this compound could exhibit polymorphism. rsc.org Research in this area would involve crystallizing the compound under various conditions (different solvents, temperatures, etc.) and analyzing the resulting solids using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Co-crystallization: The presence of strong hydrogen bond donor and acceptor groups makes this compound an excellent candidate for co-crystallization studies. semanticscholar.orgucc.ie Co-crystals are multi-component crystals held together by non-covalent interactions. By combining this compound with other molecules (co-formers), particularly those with complementary functional groups like carboxylic acids or other amides, novel solid forms with tailored properties could be designed. acs.orgbrad.ac.uk The acid-amide supramolecular synthon is a particularly robust and well-studied interaction in crystal engineering. acs.org

Powder X-ray Diffraction for Solid-State Characterization in Research

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of the solid-state nature of a crystalline compound. While specific PXRD data for this compound is not extensively reported in publicly available literature, the application of this method would be to determine its crystalline structure, identify polymorphic forms, and assess its purity.

In a typical PXRD analysis, the compound would be irradiated with a monochromatic X-ray beam, and the diffraction pattern would be recorded as a function of the diffraction angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for the crystalline solid. For this compound, this would allow for:

Phase Identification: Comparison of the experimental PXRD pattern with calculated patterns from single-crystal X-ray diffraction data or with reference patterns in crystallographic databases would confirm the identity of the crystalline phase.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit distinct PXRD patterns. This is crucial as polymorphs can have different solubilities, stabilities, and other physicochemical properties.

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks provide an indication of the degree of crystallinity. Broad, diffuse peaks would suggest an amorphous or poorly crystalline material.

While a specific diffractogram is not available, a hypothetical table of characteristic PXRD peaks is presented below for illustrative purposes.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
10.28.6785
15.55.71100
18.84.7260
20.54.3375
22.14.0250
25.93.4440

Conformational Preferences and Dynamics of the Piperidine Ring and Carboxamide Linkages

The conformational landscape of this compound is primarily dictated by the piperidine ring's flexibility and the rotational freedom of the two carboxamide groups.

Analysis of Chair, Boat, and Twist-Boat Conformations of the Piperidine Ring

The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. nih.gov Alternative conformations, such as the boat and twist-boat, are generally higher in energy.

Chair Conformation: This is the most stable conformation for the piperidine ring. Substituents can occupy either axial or equatorial positions. For this compound, the bulky N1-tert-butyl group is expected to strongly favor an equatorial position to avoid steric hindrance with the axial hydrogens on the ring. The C4-carboxamide group would also preferentially occupy an equatorial position to minimize 1,3-diaxial interactions.

Boat Conformation: The boat conformation is significantly less stable than the chair due to eclipsing interactions between hydrogens on adjacent carbons and a transannular interaction (flagpole interaction) between the hydrogens at the C1 and C4 positions.

Twist-Boat Conformation: This conformation is a slightly more stable intermediate between boat conformations, relieving some of the torsional strain. However, it is still generally less stable than the chair form. In certain substituted piperidines, particularly those with bulky N-substituents, twist-boat conformations can become more accessible. rsc.org

The energetic preference for the chair conformation is substantial. The energy difference between the chair and twist-boat conformations in N-acylpiperidines can be around 1.5 kcal/mol. nih.gov

Rotational Barriers and Dynamics of the Carboxamide Bonds

For this compound, there are two carboxamide bonds to consider: the N1-carboxamide and the C4-carboxamide.

N1-Carboxamide: The rotation around the N1-C(O) bond will be influenced by the steric bulk of the tert-butyl group and the piperidine ring. Studies on related N-acylpiperidines show that the planarity of the nitrogen due to sp2 hybridization can lead to pseudoallylic strain, influencing the orientation of substituents on the ring. nih.govacs.org

C4-Carboxamide: The rotation around the C4-C(O) bond will also have a significant energy barrier.

The rotational barriers in amides can be experimentally determined using dynamic nuclear magnetic resonance (DNMR) spectroscopy and computationally modeled using ab initio calculations. nih.gov For comparison, the rotational barrier in N-benzhydrylformamides has been calculated to be in the range of 20-23 kcal/mol. mdpi.com The activation free energy (ΔG‡) for rotation in various amide-containing compounds typically falls within a range that makes the dynamics observable on the NMR timescale.

BondEstimated Rotational Barrier (kcal/mol)Influencing Factors
N1-C(O)15 - 20Partial double bond character, steric hindrance from tert-butyl group, pseudoallylic strain
C4-C(O)12 - 18Partial double bond character, interaction with piperidine ring

Influence of N1-tert-butyl Group on Molecular Conformation

The N1-tert-butyl group exerts a profound influence on the conformation of the piperidine ring. Due to its large steric bulk, it will almost exclusively occupy the equatorial position in the chair conformation to avoid energetically unfavorable 1,3-diaxial interactions with the axial hydrogens at C2 and C6 of the piperidine ring.

This strong equatorial preference of the tert-butyl group effectively "locks" the conformation of the piperidine ring, reducing its conformational flexibility. This can have a cascading effect on the orientation of the C4-carboxamide group, further favoring its equatorial position to achieve the most stable diaxial arrangement of substituents. In some N-substituted piperidines, a bulky N-substituent can lead to a flattening of the ring at the nitrogen atom. nih.gov

Chiroptical Properties and Stereochemical Investigations (if applicable)

As this compound is an achiral molecule, it does not exhibit chiroptical properties such as optical rotation or circular dichroism. Therefore, this section is not applicable.

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light. Since this compound does not possess a chiral center and is achiral, it will not produce a CD spectrum.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a powerful analytical technique used to study the stereochemistry of chiral molecules. It measures the change in the angle of rotation of plane-polarized light as a function of the wavelength of the light. This phenomenon, known as the Cotton effect, provides valuable information about the absolute configuration and conformational features of enantiomers.

In the context of chiral piperidine derivatives, ORD studies would be instrumental in elucidating the spatial arrangement of substituents on the piperidine ring. A typical ORD spectrum plots the specific rotation [α] against the wavelength (λ). For a chiral molecule, the spectrum will show a characteristic curve with peaks and troughs, which is the Cotton effect curve. The sign of the Cotton effect (positive or negative) and its magnitude are directly related to the stereochemistry of the molecule.

Application to Chiral Piperidine Analogs:

If a chiral version of this compound were to be synthesized, for instance, by introducing a chiral center on the piperidine ring, ORD would be a critical tool for its characterization. Researchers would dissolve the enantiomerically pure sample in a suitable solvent and record its ORD spectrum over a range of wavelengths, typically from the visible to the ultraviolet region.

The resulting spectrum could then be compared to the ORD spectra of known chiral piperidine compounds to help assign the absolute configuration of the newly synthesized molecule. Furthermore, any changes in the ORD spectrum upon varying the solvent or temperature could provide insights into the conformational flexibility of the piperidine ring.

Illustrative Data for a Chiral Piperidine Derivative:

While no ORD data exists for this compound, the table below illustrates the type of data that would be generated for a hypothetical chiral analog.

Wavelength (nm)Specific Rotation [α] (degrees)
700+15
650+20
600+28
589 (D-line)+32
550+45
500+70
450+110
400+180
350+250 (Peak)
300-50 (Trough)
250-10

This illustrative data shows a positive Cotton effect, with a peak in the positive region and a trough in the negative region, which is characteristic of a chiral molecule.

Enantiomeric Excess Determination in Chiral Synthesis

When a chiral molecule is synthesized, it is often produced as a mixture of enantiomers. The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present in excess of the other. It is a critical parameter in asymmetric synthesis, where the goal is to produce a single enantiomer.

The determination of enantiomeric excess for a chiral derivative of this compound would typically be carried out using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP).

Methodology:

Chiral Stationary Phase Selection: A suitable chiral stationary phase is chosen that can differentiate between the two enantiomers of the chiral piperidine derivative. CSPs are themselves chiral and interact differently with each enantiomer, leading to different retention times.

Chromatographic Separation: The racemic or enantiomerically enriched mixture of the compound is injected into the chromatograph. As the mixture passes through the chiral column, the two enantiomers are separated.

Detection and Quantification: A detector at the end of the column measures the amount of each enantiomer as it elutes. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer.

Calculation of Enantiomeric Excess: The enantiomeric excess is calculated using the areas of the two peaks with the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Illustrative Enantiomeric Excess Data:

The following table demonstrates how enantiomeric excess would be determined from the peak areas in a chiral HPLC chromatogram for a hypothetical chiral piperidine analog.

EnantiomerRetention Time (min)Peak Area
Enantiomer 1 (minor)8.515,000
Enantiomer 2 (major)10.2185,000

Using the formula: ee (%) = [ (185,000 - 15,000) / (185,000 + 15,000) ] x 100 = (170,000 / 200,000) x 100 = 85%

This result would indicate that the sample contains an 85% excess of Enantiomer 2. Such a high enantiomeric excess is often desirable in the synthesis of chiral compounds for pharmaceutical applications, as different enantiomers can have vastly different biological activities.

Computational Chemistry and Theoretical Investigations of this compound

While direct computational studies on this compound are not extensively available in public literature, a comprehensive theoretical profile can be constructed by drawing parallels with closely related N-substituted piperidine derivatives. This article extrapolates from existing research on similar molecular frameworks to predict the computational and theoretical characteristics of the title compound.

Computational Chemistry and Theoretical Investigations of N1 Tert Butylpiperidine 1,4 Dicarboxamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules. For N1-Tert-butylpiperidine-1,4-dicarboxamide, these methods can provide significant insights into its geometry, reactivity, and spectroscopic behavior.

DFT calculations are a cornerstone for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. For piperidine (B6355638) derivatives, the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly used to optimize molecular structures. researchgate.netresearchgate.net

The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The large tert-butyl group on the nitrogen (N1) would preferentially occupy an equatorial position to minimize steric hindrance. Similarly, the carboxamide group at the C4 position would also likely favor an equatorial orientation to reduce 1,3-diaxial interactions.

The optimization process involves finding the set of atomic coordinates that corresponds to the lowest potential energy of the molecule. For analogous piperidine structures, these calculations have confirmed the chair conformation as the global minimum on the potential energy surface. nih.gov The energies obtained from these calculations also allow for the determination of thermodynamic stability.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound (Chair Conformation)

ParameterPredicted Value Range
C-C bond length (ring)1.52 - 1.54 Å
C-N bond length (ring)1.46 - 1.48 Å
C-H bond length1.09 - 1.11 Å
C-N bond length (amide)1.35 - 1.37 Å
C=O bond length (amide)1.23 - 1.25 Å
C-C-C bond angle (ring)110° - 112°
C-N-C bond angle (ring)111° - 113°
Note: These values are estimations based on DFT calculations of similar N-acylpiperidine and piperidine-4-carboxamide derivatives.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the piperidine ring nitrogen and the oxygen atom of the C4-carboxamide group, as these are the most electron-rich regions. The LUMO is likely to be distributed over the carbonyl group of the dicarboxamide moiety, which acts as an electron-accepting site.

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity. Studies on similar piperidine derivatives have shown that such calculations are effective in predicting their chemical behavior. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Indices for this compound

ParameterPredicted Value Range
EHOMO-6.0 to -7.0 eV
ELUMO-0.5 to -1.5 eV
Egap (HOMO-LUMO)4.5 to 6.5 eV
Chemical Hardness (η)2.25 to 3.25 eV
Electronegativity (χ)3.25 to 4.25 eV
Electrophilicity Index (ω)1.5 to 2.5 eV
Note: These values are estimations based on DFT calculations of analogous piperidine derivatives and may vary depending on the level of theory and basis set used.

Computational methods can also predict spectroscopic data, which is invaluable for compound characterization. DFT calculations can provide theoretical vibrational frequencies (FT-IR and Raman). For this compound, characteristic vibrational modes would include C-H stretching of the piperidine ring and tert-butyl group, N-H and C=O stretching of the carboxamide groups, and C-N stretching vibrations. mdpi.com

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C). nih.gov The predicted chemical shifts for the protons and carbons in the piperidine ring would be influenced by the presence of the N-tert-butyl and C4-dicarboxamide substituents. For instance, the protons on the carbons adjacent to the nitrogen atom (C2 and C6) would show a downfield shift due to the electron-withdrawing effect of the nitrogen.

Table 3: Predicted 1H and 13C NMR Chemical Shifts for Key Atoms in this compound

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
Piperidine H2/H6 (axial/equatorial)2.5 - 3.545 - 55
Piperidine H3/H5 (axial/equatorial)1.4 - 2.025 - 35
Piperidine H42.0 - 2.840 - 50
Tert-butyl Protons1.0 - 1.525 - 30 (CH3), 50 - 60 (quaternary C)
Amide N-H7.0 - 8.5N/A
Amide C=ON/A170 - 175
Note: These are estimated chemical shift ranges and can be influenced by solvent and experimental conditions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules, providing information on their conformational flexibility and interactions with their environment over time.

The conformational landscape of this compound would be dominated by the chair conformation of the piperidine ring. However, other conformations such as the twist-boat and boat forms are also possible, albeit at higher energies. Computational methods can map this energy landscape by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer.

For this compound, the primary source of conformational isomerism, beyond the ring pucker, would be the rotation around the C4-C(O) and N1-C(tert-butyl) bonds. The global minimum energy conformation is expected to be the chair form with both the N1-tert-butyl and C4-dicarboxamide groups in equatorial positions to minimize steric strain. Studies on similarly substituted piperidines have confirmed that the energy difference between the chair and twist-boat conformations can be several kcal/mol, making the chair form the overwhelmingly predominant conformer at room temperature.

Molecular dynamics (MD) simulations can model the movement of atoms in a molecule over time, providing insights into its flexibility and how it behaves in different environments, such as in a solvent like water. researchgate.net An MD simulation of this compound in an aqueous solution would likely show that the piperidine ring maintains its chair conformation throughout the simulation, with minor fluctuations. researchgate.net

The tert-butyl group would exhibit rotational motion, and the carboxamide groups would also show some degree of flexibility, with the N-H and C=O groups capable of forming hydrogen bonds with surrounding water molecules. These interactions with the solvent can influence the conformational preferences of the molecule. For instance, in polar solvents, conformations that expose the polar carboxamide groups to the solvent may be favored.

Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) of the atomic positions, which indicates the stability of the conformation. A stable conformation will exhibit low RMSD values over the course of the simulation. researchgate.net Such simulations on related piperidine carboxamide derivatives have confirmed their conformational stability in solution.

Force Field Development and Validation for the Compound

The accurate simulation of the conformational landscape and intermolecular interactions of this compound relies on the availability of a well-parameterized force field. For a novel or sparsely studied compound such as this, a specific force field is unlikely to exist. Therefore, its development would typically follow established protocols, leveraging existing general force fields and quantum mechanical (QM) calculations.

Commonly used general force fields for small organic molecules include the General Amber Force Field (GAFF) and the OPLS (Optimized Potentials for Liquid Simulations) family of force fields, such as OPLS4. nih.gov The process of parameterization for this compound would involve the following steps:

Generation of QM Data: High-level QM calculations, typically using density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G* or higher), would be performed to obtain key geometric and energetic information. This includes optimized geometries of various conformers, rotational energy profiles around key dihedral angles (e.g., the C-C and C-N bonds of the piperidine ring and the amide linkages), and electrostatic potential (ESP) data.

Parameter Assignment and Fitting: The bonded parameters (bond lengths, bond angles, and dihedral angles) and non-bonded parameters (van der Waals interactions and partial atomic charges) for the atoms in this compound would be initially assigned based on atom types from a general force field like GAFF2 or OPLS4. frontiersin.org The dihedral angle parameters, which are crucial for accurately representing the conformational preferences of the piperidine ring and the orientation of the tert-butyl and carboxamide groups, would then be refitted to reproduce the QM-calculated rotational energy profiles. Partial atomic charges would be derived by fitting to the QM-calculated ESP, often using the restrained electrostatic potential (RESP) fitting procedure.

Validation: The newly developed force field would be validated by performing molecular dynamics (MD) simulations and comparing the resulting structural and thermodynamic properties against either experimental data (if available) or higher-level QM calculations. Key validation metrics would include the reproduction of conformational energies, the distribution of piperidine ring puckering states (e.g., chair, boat, twist-boat), and the orientation of the axial and equatorial substituents.

A hypothetical validation summary for a newly developed force field for this compound is presented in Table 1.

Validation MetricQM Calculation (Reference)MD Simulation (New Force Field)Deviation
Chair Conformer Energy0.0 kcal/mol0.0 kcal/mol-
Twist-Boat Conformer Energy+5.8 kcal/mol+6.1 kcal/mol+0.3 kcal/mol
Axial-Equatorial Energy Difference (tert-butyl)+5.5 kcal/mol+5.3 kcal/mol-0.2 kcal/mol
C-N-C-O Dihedral DistributionBimodal (0°, 180°)Bimodal (5°, 175°)< 5° shift

Table 1: Hypothetical Validation Data for a Custom Force Field for this compound. This table illustrates a comparison between quantum mechanics (QM) reference data and molecular dynamics (MD) simulation results using the newly developed force field. The small deviations indicate good agreement and a reliable force field.

Reactivity and Mechanism Predictions

Computational methods can provide significant insights into the potential reactivity of this compound and the mechanisms of reactions in which it might participate.

Transition state (TS) theory and computational chemistry allow for the location and characterization of transition state structures, which are critical for understanding reaction kinetics. For this compound, several potential reactions could be investigated. For instance, the amide groups could undergo hydrolysis or other nucleophilic acyl substitution reactions. The piperidine nitrogen, although sterically hindered by the tert-butyl group, could potentially be quaternized.

A hypothetical study might investigate the base-catalyzed hydrolysis of the C4-carboxamide group. DFT calculations could be used to locate the transition state for the attack of a hydroxide (B78521) ion on the carbonyl carbon. The calculated activation energy would provide an estimate of the reaction rate.

Table 2: Hypothetical Calculated Activation Energies for Hydrolysis of this compound.

ReactionComputational MethodSolvent ModelCalculated Activation Energy (ΔG‡)
Base-catalyzed Hydrolysis of C4-carboxamideB3LYP/6-311+G(d,p)PCM (Water)22.5 kcal/mol
Acid-catalyzed Hydrolysis of C4-carboxamideM06-2X/def2-TZVPSMD (Water)25.1 kcal/mol

This table presents hypothetical activation energies for the hydrolysis of the C4-carboxamide group under basic and acidic conditions, as calculated by different DFT methods and solvent models.

Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of organic reactions. For this compound, a key question could be the relative reactivity of the two amide groups if a limiting amount of a reagent is used. While electronically similar, their steric environments differ.

Furthermore, reactions at the carbon atoms of the piperidine ring, such as deprotonation followed by alkylation, would exhibit stereoselectivity. For example, deprotonation at C2 or C6 would likely occur anti to the bulky N-tert-butyl group, and subsequent electrophilic trapping would proceed with a predictable stereochemical outcome. DFT calculations of the energies of the possible transition states leading to different regioisomeric or stereoisomeric products can predict the major product of a reaction. acs.org

Beyond predicting outcomes, computational studies can elucidate detailed reaction mechanisms. For reactions involving this compound, this could involve mapping the entire potential energy surface for a given transformation. For example, in a piperidine-catalyzed reaction like the Knoevenagel condensation, the piperidine moiety acts as a catalyst. nih.govresearchgate.net While the N-tert-butyl group in the target compound would likely inhibit its catalytic activity compared to piperidine itself, computational studies could explore alternative mechanistic pathways.

A computational investigation might reveal the role of the amide groups in modulating the basicity of the piperidine nitrogen or in stabilizing intermediates through hydrogen bonding. It could also explore the possibility of intramolecular catalysis, where one of the amide groups participates in a reaction at the other end of the molecule.

Ligand-Target Docking and Binding Free Energy Calculations (In Silico)

Although the specific biological targets of this compound are not defined, in silico docking and binding free energy calculations can be used to hypothesize potential interactions with various proteins and to prioritize it for further screening.

Molecular docking simulations could be performed to predict the binding pose of this compound within the active site of a hypothetical biological target. Piperidine-containing molecules are known to interact with a wide range of receptors, such as sigma receptors, opioid receptors, and various enzymes. nih.govtandfonline.com

For a hypothetical docking study, we could select a protein target, for instance, a kinase where related carboxamide-containing ligands are known to bind. The docking algorithm would generate a series of possible binding poses, which would be scored based on a function that estimates the binding affinity. The top-scoring poses would then be analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) could be used to calculate the binding free energy. frontiersin.orgnih.gov These methods provide a more accurate estimate of the binding affinity by accounting for solvent effects and, in the case of FEP, entropic contributions.

Table 3: Hypothetical Docking and Binding Free Energy Data for this compound with a Hypothetical Kinase Target.

Docking ProgramPredicted Binding PoseKey InteractionsMM/GBSA ΔG_bind (kcal/mol)
AutoDock VinaC4-carboxamide in hinge regionH-bonds from C4-amide to backbone of hinge region; tert-butyl group in hydrophobic pocket.-9.8
Glide (Schrödinger)C1-carboxamide in hinge regionH-bonds from C1-amide to backbone of hinge region; piperidine ring in hydrophobic pocket.-8.5

This table shows hypothetical results from two different docking programs, suggesting possible binding modes and estimated binding free energies of this compound with a kinase active site. The different predicted poses highlight the importance of using multiple tools and further validation.

Fragment-based design principles applied to the scaffold.

Fragment-Based Drug Discovery (FBDD) is a powerful strategy in modern drug design that begins with the identification of low-molecular-weight fragments that bind to a biological target. researchgate.net These fragments can then be grown, linked, or combined to develop more potent and selective lead compounds. nih.gov The this compound scaffold is well-suited for the application of FBDD principles due to its inherent modularity.

The core piperidine ring acts as a three-dimensional framework. The substituents at the 1 and 4 positions can be considered as distinct fragments that can be systematically modified to explore the chemical space around a target's binding site. For instance, the tert-butyl group at the N1 position provides a significant hydrophobic anchor. In a fragment-based approach, this group could be replaced with other alkyl or aryl moieties to probe for optimal van der Waals interactions within a hydrophobic pocket of a target protein.

Similarly, the carboxamide group at the C4 position is a key interaction point, capable of forming hydrogen bonds with protein residues. This functional group can be considered a starting fragment. In silico techniques, such as molecular docking, can be used to screen libraries of fragments for their ability to bind to a target of interest. Fragments that show favorable binding can then be elaborated upon. For example, the amide's nitrogen and carbonyl oxygen can be oriented to match the hydrogen-bonding pattern of a target's active site.

A systematic exploration of the chemical space can be achieved by creating a virtual library of fragments derived from the this compound scaffold. whiterose.ac.uk This allows for the computational evaluation of a wide range of structural modifications before undertaking synthetic efforts. The table below illustrates how the scaffold can be deconstructed into key fragments for such an approach.

Scaffold Component Fragment Type Potential for Modification in FBDD
Piperidine Ring3D ScaffoldProvides spatial orientation for other fragments.
N1-tert-butyl groupHydrophobic FragmentCan be varied to optimize hydrophobic interactions.
C4-carboxamide groupH-bond Donor/AcceptorCan be modified to optimize hydrogen bonding networks.

This fragment-based perspective allows for a rational and efficient exploration of the structure-activity relationship (SAR), guiding the design of more potent and selective molecules based on the this compound scaffold.

Quantitative structure-activity relationship (QSAR) and pharmacophore modeling for theoretical exploration.

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. These methods are invaluable for the theoretical exploration of scaffolds like this compound, enabling the prediction of activity for novel derivatives and guiding the design of more effective compounds.

QSAR Modeling

QSAR models are mathematical equations that correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov For a series of analogs based on the this compound scaffold, a 3D-QSAR study could be performed. This involves aligning the structures of the compounds and using statistical methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a predictive model. researchgate.net

These models generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. For example, a CoMFA analysis might reveal that increased steric bulk around the tert-butyl group is detrimental to activity, while a positive electrostatic potential near the C4-carboxamide is beneficial. This information provides clear guidance for the rational design of new derivatives with improved potency.

The following table presents hypothetical data that could be generated from a QSAR study on a series of N1-substituted piperidine-1,4-dicarboxamide (B2901976) analogs, illustrating the correlation between physicochemical descriptors and biological activity.

Compound N1-Substituent LogP Molecular Weight Predicted IC50 (nM)
1 tert-butyl2.1214.32150
2 Isopropyl1.6200.29250
3 Cyclohexyl2.8240.3680
4 Phenyl2.5248.31120

Pharmacophore Modeling

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific biological target. nih.gov For the this compound scaffold, a pharmacophore model could be developed based on a set of known active compounds or the known structure of a target's binding site.

A typical pharmacophore model for a derivative of this scaffold might include:

A hydrophobic feature corresponding to the tert-butyl group.

A hydrogen bond acceptor feature from the carbonyl oxygen of the carboxamide.

A hydrogen bond donor feature from the N-H of the carboxamide.

A positive ionizable feature if the piperidine nitrogen is protonated at physiological pH.

This pharmacophore model can then be used as a 3D query to screen large virtual databases of compounds to identify novel molecules that possess the same essential features and are therefore likely to be active. frontiersin.org It also serves as a template for designing new derivatives that better fit the pharmacophoric requirements. Studies on piperidine-4-carboxamide derivatives have successfully utilized pharmacophore models to design potent inhibitors of targets like the CCR5 receptor. nih.gov

The combination of QSAR and pharmacophore modeling provides a comprehensive in silico framework for the theoretical exploration of the this compound scaffold. These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Structure Activity Relationship Sar and Molecular Interaction Studies

Design Principles for Structural Modification and Library Synthesis

The systematic modification of the N1-tert-butylpiperidine-1,4-dicarboxamide scaffold is guided by established principles of medicinal chemistry to efficiently probe the chemical space and identify analogs with improved properties.

Rational design of analogs of this compound involves a hypothesis-driven approach to structural modification. A key strategy is bioisosteric replacement, where a functional group is substituted with another group that retains similar steric, electronic, and lipophilic properties, with the aim of enhancing potency, selectivity, or metabolic stability. For instance, the tert-butyl group at the N1 position, while providing steric bulk, could be replaced with other bulky alkyl groups or cycloalkyl moieties to probe the size and shape of the corresponding binding pocket. Similarly, the amide functionalities at the 1 and 4 positions are critical for forming hydrogen bonds with a biological target. Bioisosteric replacements for the amide bond, such as a reverse amide, ester, or a five-membered heterocyclic ring like a triazole or oxadiazole, can explore the necessity of the hydrogen bond donor and acceptor properties. The piperidine (B6355638) ring itself can be considered for modification, for example, by introducing substituents at the 2, 3, 5, or 6 positions to explore new interaction points or to constrain the conformation of the molecule. clinpgx.org

The design process is often guided by computational modeling, which can predict the binding affinity and orientation of designed analogs within a target's active site. This in silico screening allows for the prioritization of compounds for synthesis, thereby saving time and resources.

Combinatorial chemistry offers a powerful platform for the rapid synthesis of a large number of this compound analogs. nih.gov This high-throughput approach involves the systematic and repetitive covalent connection of a set of different "building blocks" to form a large library of related compounds. For the this compound scaffold, a combinatorial library could be generated by reacting a common piperidine-1,4-dicarboxylic acid core with a diverse set of amines to create a library of dicarboxamides.

For example, starting with N-tert-butyl-piperidine-1,4-dicarboxylic acid, one could react the two carboxylic acid groups with a wide array of primary and secondary amines. This would generate a library of compounds with diverse substituents at the carboxamide nitrogen atoms. The use of automated synthesis platforms can facilitate the creation of these libraries in a time-efficient manner, allowing for the screening of thousands of compounds to identify initial SAR trends.

While combinatorial chemistry focuses on creating a large number of analogs around a central scaffold, diversity-oriented synthesis (DOS) aims to generate a collection of structurally diverse and complex molecules. nih.gov The goal of DOS is to explore a wider range of chemical space and potentially identify novel scaffolds with unexpected biological activities. nih.govlincoln.ac.uk

Starting from a simple precursor, a DOS approach to piperidine-based compounds might involve a series of branching reaction pathways that lead to a variety of different heterocyclic systems. For example, a common intermediate derived from a piperidine scaffold could be subjected to different reaction conditions to yield spirocyclic, fused, or bridged ring systems. This strategy moves beyond simple functional group modifications and creates fundamentally new molecular architectures, increasing the probability of discovering compounds with novel mechanisms of action. nih.gov

Analysis of Substituent Effects on Molecular Interactions

The data generated from screening libraries of this compound analogs allows for a detailed analysis of how different substituents influence the compound's interaction with its biological target.

The biological activity of a compound is a function of its physicochemical properties, which are dictated by its substituents. A systematic investigation of these effects is crucial for understanding the SAR.

Steric Effects: The size and shape of a substituent can significantly impact how a molecule fits into a binding site. For this compound analogs, varying the bulk of the substituents on the amide nitrogens can determine the optimal size for interaction. For example, replacing a small methyl group with a larger phenyl group could either enhance binding through additional van der Waals interactions or cause a steric clash that reduces affinity. Studies on related piperidine carboxamides have shown that steric factors play a significant role in their activity. nih.gov

Electronic Effects: The electronic properties of substituents, such as their ability to donate or withdraw electron density, can influence the strength of non-covalent interactions like hydrogen bonds and pi-stacking. Introducing electron-withdrawing groups (e.g., fluoro, nitro) or electron-donating groups (e.g., methoxy, amino) onto an aromatic ring attached to the amide nitrogen can modulate the partial charges on the amide and the aromatic ring, thereby affecting binding affinity.

The following interactive table illustrates a hypothetical SAR study on a series of this compound analogs where the substituent 'R' on one of the amide nitrogens is varied.

Compound IDR-GroupSteric Bulk (van der Waals volume, ų)Electronic Effect (Hammett constant, σ)Lipophilicity (cLogP)Relative Binding Affinity
1a -H12.10.001.81.0
1b -CH₃34.5-0.172.35.2
1c -CH₂CH₃56.9-0.152.88.1
1d -Phenyl91.50.003.915.6
1e -4-F-Phenyl92.70.064.120.3
1f -4-OCH₃-Phenyl109.2-0.273.812.4

Note: The data in this table is hypothetical and for illustrative purposes only.

By integrating SAR data with structural information from techniques like X-ray crystallography or computational docking studies, it is possible to create a three-dimensional map of the interaction "hot-spots" on the surface of this compound. This map highlights the regions of the molecule that are critical for binding to its biological target.

For example, the amide carbonyl oxygens and N-H protons are likely to be key hydrogen bond acceptors and donors, respectively. The tert-butyl group may fit into a specific hydrophobic pocket, while the substituents on the second amide can explore another region of the binding site. Molecular docking studies on related piperidine derivatives have been used to elucidate binding modes and identify key interactions with residues in the active site. tandfonline.com By understanding these hot-spots, medicinal chemists can design new analogs with modifications specifically targeted to these regions to further optimize the compound's potency and selectivity.

Hydrogen bonding and van der Waals interactions in binding.

No specific information is available regarding the hydrogen bonding and van der Waals interactions of this compound with any biological target.

Theoretical and In Vitro Binding Investigations

No data from direct binding assays, competition binding studies, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) have been found for this compound.

Direct binding assays to purified proteins or enzymes (e.g., radiometric binding, fluorescence polarization).

There are no available studies reporting the use of direct binding assays to characterize the interaction of this compound with purified proteins or enzymes.

Competition binding studies with known ligands.

No competition binding studies involving this compound have been identified in the scientific literature.

Surface Plasmon Resonance (SPR) for real-time binding kinetics and affinity determination.

There is no published research utilizing SPR to determine the real-time binding kinetics or affinity of this compound.

Isothermal Titration Calorimetry (ITC) for thermodynamic characterization of binding.

No ITC studies have been found that would provide a thermodynamic characterization of the binding of this compound to any target.

Emerging Research Directions and Future Academic Perspectives

Unexplored Synthetic Pathways and Methodological Innovations

While classical synthetic routes to piperidine (B6355638) derivatives are well-established, the pursuit of efficiency, sustainability, and high-throughput capabilities is steering research towards automated and digitally integrated chemical synthesis.

The synthesis of substituted piperidines is a cornerstone of modern organic chemistry, with numerous methods being developed to enhance efficiency and reduce costs nih.gov. Flow chemistry, a paradigm shift from traditional batch processing, offers significant advantages for the synthesis of piperidine scaffolds. This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. For instance, a flow electrochemistry-enabled synthesis has been successfully used to produce 2-substituted N-(methyl-d)piperidines, demonstrating the potential for scalable and efficient production imperial.ac.ukresearchgate.net. The anodic methoxylation of an N-formylpiperidine precursor in a microfluidic electrolysis cell highlights how flow systems can facilitate reactions that are challenging in batch mode imperial.ac.ukresearchgate.net.

The complexity of synthesizing molecules like N1-Tert-butylpiperidine-1,4-dicarboxamide presents a significant challenge for traditional synthetic planning acs.org. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in computer-aided synthesis planning (CASP) acs.orgnih.gov. These technologies can analyze vast datasets of chemical reactions to predict viable synthetic routes, a process known as retrosynthesis chemrxiv.orgchemrxiv.orgmit.edu.

Table 1: Examples of AI-Based Tools for Synthesis Planning

Tool/Concept Description Potential Application for Piperidine Synthesis
DeepSA A deep learning model that predicts the ease of compound synthesis, helping to prioritize molecules. nih.gov Could be used to score the synthetic accessibility of various this compound analogs before committing to laboratory work.
Graph Transformer Neural Networks (GTNN) Utilizes 3D molecular structures to predict regioselectivity and reaction outcomes, particularly for complex reactions like C-H activation. digitellinc.com Could predict the optimal site for functionalization on the piperidine ring to generate specific derivatives.
Retrosynthesis Prediction Models Employs deep learning, often based on transformer architectures, to predict retrosynthetic disconnections for a target molecule. chemrxiv.orgchemrxiv.org Can generate multiple potential synthetic routes to this compound, including novel and more efficient pathways.

Advanced Theoretical Modeling and Predictive Analytics

Computational chemistry provides powerful tools to predict the behavior of molecules, guiding experimental work and providing deep mechanistic insights. For this compound, these methods can be used to forecast its biological interactions and physicochemical properties.

Understanding how a molecule like this compound interacts with biological macromolecules is crucial for assessing its therapeutic potential. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding mode and stability of a ligand within the active site of a protein nih.govresearchgate.net.

For piperidine derivatives, these models have been successfully used to elucidate binding interactions with various targets, including receptors and enzymes nih.govtandfonline.com. For example, docking studies on piperidine derivatives targeting the SARS-CoV-2 main protease revealed key interactions with active site residues, indicating strong binding potential researchgate.net. Similarly, MD simulations have confirmed the stability of such ligand-protein complexes over time researchgate.net. By applying these methods to this compound, researchers can screen it against a wide array of biological targets in silico, prioritizing the most promising candidates for experimental validation cyberleninka.ru. These computational approaches can also guide the design of new analogs with improved binding affinity and selectivity nih.gov.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively researchgate.netnih.gov. These models are invaluable for predicting the properties of new, unsynthesized compounds.

For piperidine derivatives, numerous QSAR models have been developed to predict a range of activities, including toxicity against Aedes aegypti and inhibitory activity against various enzymes researchgate.netnih.govresearchgate.net. These models are often built using a combination of molecular descriptors and machine learning algorithms such as multiple linear regression (MLR), support vector machines (SVM), and neural networks researchgate.netnih.govtandfonline.com. For example, a QSAR study on piperine (B192125) analogs as efflux pump inhibitors achieved a high predictive accuracy with a correlation coefficient (r²) of 0.962 nih.gov.

By developing specific QSAR/QSPR models for this compound and its analogs, researchers could predict key properties such as solubility, membrane permeability, metabolic stability, and target-specific bioactivity. This would enable the rational design of new derivatives with optimized profiles, significantly reducing the need for extensive and costly experimental screening nih.govtandfonline.commdpi.comfigshare.com.

Table 2: Parameters Used in QSAR Modeling of Piperidine Derivatives

Model Type Descriptors Used Statistical Method Predicted Property Reference
Toxicity QSAR 2D Topological Descriptors Ordinary Least Squares-Multilinear Regression (OLS-MLR), Support Vector Machine (SVM) Toxicity against Aedes aegypti researchgate.netnih.gov
Anticancer QSAR 2D and 3D Autocorrelation Descriptors Multiple Linear Regression (MLR), Genetic Algorithm (GA) Akt1 inhibitory activity, Antiproliferative activity nih.govtandfonline.com
Efflux Pump Inhibitor QSAR Topological, Spatial, Thermodynamic Descriptors Genetic Function Approximation Inhibition of NorA from Staphylococcus aureus nih.gov

| Cardiotoxicity QSAR | Hybrid Optimal Descriptors (Monte Carlo method) | Monte Carlo Optimization | pIC50, Ki (nM) | mdpi.com |

Novel Applications as Research Probes and Tool Compounds

Beyond direct therapeutic applications, molecules like this compound can serve as valuable scaffolds for the development of research probes and tool compounds. These specialized molecules are designed to study biological processes with high precision.

The synthesis of C3-substituted N1-tert-butyl 1,2,4-triazinium salts, for instance, demonstrates how a core heterocyclic structure can be modified to create fluorogenic probes for live-cell imaging nih.govresearchgate.net. The strategy involves using cross-coupling reactions to attach a fluorophore to the heterocyclic core researchgate.net. A similar approach could be applied to this compound. By strategically functionalizing the piperidine ring or the amide substituents with fluorophores, quenchers, or bio-orthogonal handles, a new family of chemical probes could be developed.

These probes could be used to investigate the localization and dynamics of specific cellular targets, or to track the distribution of the compound within a biological system. The development of such tool compounds would not only expand the utility of the this compound scaffold but also contribute to a deeper understanding of fundamental biological processes.

Design of selective inhibitors or activators for specific biological pathways

The piperidine scaffold is a cornerstone in the design of bioactive molecules that can selectively target enzymes and receptors. thieme-connect.comthieme-connect.com The development of derivatives based on the this compound framework could lead to highly selective modulators of biological targets.

Targeting Protein-Protein Interactions (PPIs): The 1,4-disubstituted piperidine ring can act as a rigid scaffold to present the two carboxamide groups in defined spatial orientations. This is crucial for designing molecules that can mimic peptide secondary structures (e.g., β-turns) and disrupt or stabilize protein-protein interactions, which are implicated in numerous diseases. The tert-butyl group would serve to orient the molecule and restrict its conformational freedom, potentially increasing binding affinity and selectivity.

Enzyme Inhibition: Piperidine carboxamides have been successfully developed as potent and selective inhibitors for enzymes like calpain, a cysteine protease. nih.gov For instance, certain piperidine carboxamide derivatives exhibit high inhibitory constants (Ki) and significant selectivity over related enzymes like cathepsin B. nih.gov Future research could explore derivatives of this compound for their potential to inhibit proteases, kinases, or other enzyme classes where precise orientation of interacting groups is key.

Receptor Antagonism/Agonism: The piperidine moiety is a critical structural element for ligands targeting various receptors, including histamine (B1213489) H3 and sigma-1 (σ1) receptors. nih.gov Studies have shown that replacing a piperazine (B1678402) ring with a piperidine ring can dramatically increase affinity for the σ1 receptor while maintaining high affinity for the H3 receptor, creating potent dual-acting ligands. nih.gov The dicarboxamide groups could be further elaborated to fine-tune interactions with receptor binding pockets, potentially leading to novel therapeutics for neurological disorders or pain. nih.gov

Table 1: Illustrative Inhibitory Activity of Piperidine-Based Compounds This table presents hypothetical data for potential derivatives to illustrate research goals.

Compound ID Target IC₅₀ (nM) Selectivity vs. Off-Target
PDC-001 Protease X 15 >200-fold vs. Protease Y
PDC-002 Kinase A 45 >150-fold vs. Kinase B
PDC-003 Receptor Z 8 >300-fold vs. Receptor Q

Development of advanced imaging reagents for cellular processes

Molecular imaging requires probes that can selectively bind to a target of interest and report its location and concentration via a detectable signal. Piperidine-based ligands have proven to be excellent candidates for developing radioligands for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov

The this compound structure could serve as a novel platform for creating such imaging agents. One of the carboxamide groups could be conjugated to a fluorophore or a chelating agent for a radionuclide (e.g., ¹⁸F, ¹²³I), while the other could be modified to optimize binding affinity and specificity for a biological target, such as the sigma receptors which are overexpressed in many tumor types. nih.govnih.gov The poor tolerance of some existing imaging probes to harsh chemical conditions, such as the use of piperidine for deprotection, highlights the need for new, robust scaffolds. acs.org A key research direction would be to synthesize derivatives that are stable yet easily modifiable, allowing for the creation of a library of imaging agents for different biological targets.

Challenges and Opportunities in Fundamental Chemical Research

While the potential applications are enticing, the synthesis and characterization of complex molecules like this compound present fundamental challenges that are themselves fertile ground for academic research.

Addressing synthetic scalability and sustainability challenges in academic settings

The synthesis of highly substituted piperidines can be complex, often requiring multi-step sequences. news-medical.net Recent advances have focused on creating more modular and efficient routes, for example by combining biocatalytic C-H oxidation with radical cross-coupling, which can dramatically shorten synthetic pathways from over a dozen steps to just a few. news-medical.net

Scalability: A significant challenge in academic research is translating a novel synthesis from a milligram scale to a multigram or kilogram scale, which is necessary for extensive biological testing. acs.orgrsc.org Scaling up piperidine synthesis can be hampered by issues such as poor solubility of intermediates or the use of hazardous reagents. nih.gov Developing robust, scalable processes for this compound and its analogues would be a valuable academic pursuit. acs.org

Sustainability: Traditional amide bond formation often relies on stoichiometric activating reagents that generate large amounts of waste. ucl.ac.uk A major opportunity lies in applying green chemistry principles to the synthesis. This includes exploring enzymatic methods, such as using Candida antarctica lipase (B570770) B (CALB), which can catalyze amidation in green solvents with high efficiency and purity, eliminating the need for harsh coupling agents. rsc.orgnih.gov Other sustainable approaches include developing catalytic methods that use benign activating molecules. consensus.app

Overcoming limitations in current characterization techniques for complex systems

The structural characterization of substituted piperidines is not always straightforward. The flexible six-membered ring can exist in multiple conformations (e.g., chair, boat, twist-boat), and the presence of bulky substituents like a tert-butyl group can introduce significant steric strain and unusual conformational preferences.

Confirming the structure and stereochemistry of this compound and its derivatives would require a combination of advanced analytical techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.netresearchgate.net Investigating its conformational dynamics, both in solution and in the solid state (via X-ray crystallography), would provide crucial insights into how the molecule presents its functional groups for biological interactions.

Bridging gaps between computational predictions and experimental validation

Computational chemistry offers powerful tools to predict the properties and behavior of molecules before they are synthesized. For a molecule like this compound, computational methods could be employed to:

Predict Conformational Preferences: DFT computations can be used to calculate the relative energies of different conformers. Studies on fluorinated piperidines have shown that computational analysis can successfully predict the experimentally observed conformer in most cases, but puzzling discrepancies can arise, suggesting that factors like solvent effects play a major role and require further study. nih.govresearchgate.net

Simulate Biological Interactions: Molecular docking and dynamics simulations can predict how the molecule might bind to a protein target. nih.gov These simulations can identify key interactions, such as hydrogen bonds or hydrophobic contacts, guiding the design of more potent and selective analogues.

A critical aspect of modern chemical research is the synergy between computational prediction and experimental validation. researchgate.net Discrepancies between predicted binding energies and experimentally measured dissociation constants are common and highlight the need to refine computational models based on empirical data. researchgate.net For this compound, a research program that iteratively uses computational design to propose new derivatives, followed by synthesis and experimental testing, would be a powerful approach to unlock its full potential.

Table 2: Comparison of Computational and Experimental Data for a Hypothetical Ligand This table illustrates the type of data used to bridge the gap between prediction and validation.

Property Computational Prediction Experimental Result
Binding Affinity (Kd) 15 nM 50 nM
Dominant Conformer Axial-Amide Axial-Amide
Key Binding Interaction H-bond with Tyr88 Confirmed by co-crystal
Solubility (logS) -3.5 -4.1

Q & A

Q. What are the recommended synthetic routes for N1-Tert-butylpiperidine-1,4-dicarboxamide?

The synthesis of piperidine-dicarboxamide derivatives typically involves coupling reactions between activated carboxylic acid derivatives and amines. For tert-butyl-substituted analogs, a Boc-protected piperidine intermediate (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) can be reacted with a dicarboxylic acid derivative, such as a diacyl chloride or mixed anhydride. Post-synthesis deprotection may be required. Evidence from structurally similar compounds (e.g., tert-butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate) suggests the use of carbodiimide-based coupling agents like EDC/HOBt for amide bond formation .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity.
  • Spectroscopy : Confirm the structure via 1H^1H-NMR (amide protons at δ 6.5–8.5 ppm) and 13C^{13}C-NMR (carbonyl signals at δ 165–175 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., calculated [M+H]+^+ for C13_{13}H23_{23}N3_3O2_2: 254.186).
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Q. What are the key physicochemical properties of this compound?

  • Solubility : Likely polar aprotic solvent-soluble (DMSO, DMF) due to amide groups; limited solubility in water.
  • Thermal Stability : Melting point estimated at 190–210°C based on cyclohexane-1,4-dicarboxamide analogs .
  • Hydrogen Bonding : Amide groups enable hydrogen bonding (donor/acceptor count = 2/3), critical for crystal packing and supramolecular applications .

Advanced Research Questions

Q. How does this compound interact with metal ions in coordination chemistry?

Piperidine-dicarboxamides can act as tridentate ligands, coordinating via amide oxygen and piperidine nitrogen atoms. For example, Ag+^+ coordination in related compounds (e.g., N1,N4-bis(pyridin-3-yl)cyclohexane-1,4-dicarboxamide) forms 2D networks with bond distances of 2.22–2.78 Å . Computational modeling (DFT) can predict binding affinities and geometry for target metals like Cu2+^{2+} or Zn2+^{2+}.

Q. What experimental design is suitable for evaluating corrosion inhibition efficacy?

  • Electrochemical Methods : Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in corrosive media (e.g., 1 M HCl).
  • Temperature Studies : Test inhibition efficiency at 303–333 K to assess thermodynamic parameters (ΔG^\circ, ΔH^\circ).
  • Surface Analysis : Use SEM/EDS to compare surface morphology and elemental composition pre/post exposure .

Q. How can structural modifications enhance the compound’s bioactivity or material properties?

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) on the tert-butyl moiety to modulate electronic properties.
  • Crystallography : Single-crystal X-ray diffraction (e.g., triclinic space group P1, α/β/γ ≈ 75–85°) reveals packing efficiency and hydrogen-bonding networks .
  • Supramolecular Applications : Tailor substituents for π-π stacking or hydrogen bonding in polymer composites (e.g., poly(3-hexylthiophene)) .

Data Contradictions and Resolution

Q. Discrepancies in reported inhibition efficiencies for similar compounds—how to address them?

Variations in corrosion inhibition data (e.g., 70–90% efficiency) may arise from differences in:

  • Experimental Conditions : Concentration ranges (0.1–5 mM), temperature, or electrolyte purity.
  • Surface Preparation : Variances in steel alloy composition or pretreatment (e.g., polishing grit size). Standardize protocols using ASTM guidelines and include control inhibitors (e.g., benzotriazole) for cross-study comparisons .

Methodological Tables

Table 1. Key spectroscopic benchmarks for this compound analogs:

PropertyValue/ObservationReference
1H^1H-NMR (DMSO-d6)Amide NH: δ 7.8–8.2 ppm
IR (KBr)C=O stretch: 1650 cm1^{-1}
HRMS[M+H]+^+: 254.186

Table 2. Crystallographic parameters for related dicarboxamides:

CompoundSpace Groupa, b, c (Å)α, β, γ (°)Reference
N1,N4-Bis(pyridin-2-yl)benzene-1,4-dicarboxamideP15.79, 7.83, 8.8582.9, 74.1, 73.7
Ag-coordinated cyclohexane-dicarboxamideP21/c10.2, 12.4, 14.690, 95.3, 90

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.